molecular formula C23H26N4O3 B13696383 (E)-1-Boc-N-[4-(phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide

(E)-1-Boc-N-[4-(phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide

Cat. No.: B13696383
M. Wt: 406.5 g/mol
InChI Key: QLJUOWBSQUFYGV-UHFFFAOYSA-N
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Description

(E)-1-Boc-N-[4-(phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide is a complex organic compound that belongs to the class of azobenzene derivatives Azobenzene compounds are known for their unique photoisomerization properties, which make them valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-Boc-N-[4-(phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azobenzene Moiety: The synthesis begins with the diazotization of aniline to form a diazonium salt, which is then coupled with a suitable aromatic compound to produce the azobenzene derivative.

    Boc Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine.

    Formation of the Tetrahydropyridine Ring: The protected amine is then subjected to a cyclization reaction to form the tetrahydropyridine ring.

    Coupling with Carboxylic Acid: Finally, the tetrahydropyridine derivative is coupled with a carboxylic acid derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-1-Boc-N-[4-(phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, which may alter its chemical properties.

    Reduction: Reduction reactions can convert the azobenzene moiety to aniline derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce aniline derivatives.

Scientific Research Applications

(E)-1-Boc-N-[4-(phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s photoisomerization properties make it useful in studying light-induced biological processes.

    Industry: Used in the development of photoresponsive materials and optical data storage devices.

Mechanism of Action

The mechanism of action of (E)-1-Boc-N-[4-(phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide involves its ability to undergo photoisomerization. This process involves the conversion between the E and Z isomers upon exposure to light. The molecular targets and pathways involved in this process include the interaction with light-sensitive receptors and the subsequent changes in molecular conformation that affect its chemical behavior.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: A simpler compound with similar photoisomerization properties.

    (E)-1-(4-(phenyldiazenyl)phenyl)-1H-pyrrole-2,5-dione: Another azobenzene derivative with a different functional group.

    4-(Diphenylamino)phenylboronic acid pinacol ester: An aryl boronic acid ester used in organic synthesis.

Uniqueness

(E)-1-Boc-N-[4-(phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide is unique due to its combination of a Boc-protected amine, azobenzene moiety, and tetrahydropyridine ring.

Properties

Molecular Formula

C23H26N4O3

Molecular Weight

406.5 g/mol

IUPAC Name

tert-butyl 4-[(4-phenyldiazenylphenyl)carbamoyl]-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C23H26N4O3/c1-23(2,3)30-22(29)27-15-13-17(14-16-27)21(28)24-18-9-11-20(12-10-18)26-25-19-7-5-4-6-8-19/h4-13H,14-16H2,1-3H3,(H,24,28)

InChI Key

QLJUOWBSQUFYGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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